molecular formula C8H13N3O B1345517 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 58905-32-1

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B1345517
CAS No.: 58905-32-1
M. Wt: 167.21 g/mol
InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the broader historical context of triazole chemistry and agricultural chemical research. The compound's origins can be traced to the systematic exploration of pinacolone derivatives in pesticide synthesis, which began gaining prominence in the latter half of the 20th century. Pinacolone itself, scientifically known as 3,3-dimethyl-2-butanone, had already established itself as an important ketone in organic chemistry and served as a precursor to numerous agricultural chemicals.

The specific synthesis and characterization of this compound represented a significant advancement in the development of triazole-based fungicides. Historical patent literature indicates that the compound was developed as part of comprehensive research programs aimed at creating more effective fungicidal agents. The integration of the 1,2,4-triazole ring system with the pinacolone structure was driven by the recognition that triazole-containing compounds possessed superior antifungal properties compared to their imidazole predecessors.

Research documentation from the 1980s and 1990s reveals that the compound was synthesized using established methodologies for triazole alkylation. One documented synthetic approach involves the reaction of 1,2,4-triazole with chloropinacolone under basic conditions. The process typically employs alkali substances such as sodium hydroxide or potassium hydroxide in organic solvents like toluene, with reaction temperatures ranging from ambient conditions to 100 degrees Celsius.

Significance in Triazole Chemistry

This compound occupies a position of considerable importance within the broader landscape of triazole chemistry. The 1,2,4-triazole ring system itself represents one of the most significant heterocyclic frameworks in medicinal and agricultural chemistry. This five-membered ring containing two carbon atoms and three nitrogen atoms exhibits remarkable stability and biological activity, making it an attractive scaffold for drug and pesticide development.

The compound's significance stems from its role as a versatile synthetic intermediate that bridges simple triazole starting materials with more complex, biologically active end products. Research has demonstrated that triazole-based compounds possess a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly the presence of the triazole ring, enable it to serve as a crucial building block for developing compounds that inhibit fungal growth by targeting ergosterol biosynthesis.

The mechanistic importance of triazole-containing compounds lies in their ability to interact with cytochrome P450 enzymes, particularly the 14-alpha demethylase enzyme responsible for ergosterol synthesis in fungal cells. This interaction disrupts the formation of ergosterols, which are essential components of fungal cell membranes, ultimately leading to fungal cell death. The incorporation of the pinacolone moiety into the triazole structure enhances the compound's utility as a synthetic intermediate by providing additional sites for chemical modification and improving its compatibility with various synthetic pathways.

Contemporary research continues to highlight the significance of this compound class in developing novel antifungal agents. Studies have shown that pinacolone-containing compounds represent more than twenty different types of pesticides currently in use, with triazole fungicides such as triadimefon and paclobutrazol being among the most widely utilized. The continued development of new sulfonamide derivatives incorporating pinacolone fragments demonstrates the ongoing relevance of this structural motif in modern pesticide research.

Nomenclature and Common Synonyms

The nomenclature of this compound reflects the systematic naming conventions employed in organic chemistry, while its numerous synonyms illustrate the compound's widespread recognition across different chemical databases and research contexts. The systematic International Union of Pure and Applied Chemistry name, "3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one," precisely describes the molecular structure by indicating the positions of substituents on the carbon backbone.

The compound is registered under Chemical Abstracts Service number 58905-32-1, providing a unique identifier for chemical database searches and regulatory purposes. This registration number serves as a universal reference point across different chemical information systems and ensures accurate identification regardless of naming variations.

Table 1: Common Synonyms and Alternative Names for this compound

Synonym Source Reference Usage Context
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one Standard chemical database
1,2,4-Triazol-1-ylpinacolin Abbreviated commercial name
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone Alternative systematic name
2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- Chemical Abstracts index name
1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one European chemical naming
2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butan-3-one Alternative numbering system

The variety of synonyms reflects different approaches to chemical nomenclature and indexing systems. Some names emphasize the triazole component first, while others prioritize the butanone backbone. The inclusion of "pinacolin" in one synonym acknowledges the compound's structural relationship to pinacolone, highlighting its position within this important class of ketones.

International chemical databases and suppliers often employ slightly different naming conventions, leading to variations in hyphenation, bracketing, and numbering systems. The European chemical naming system, for instance, may use different positional numbering compared to American chemical indexing systems, resulting in synonyms such as "1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one" versus the more common "3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one".

Position in 1,2,4-Triazole Derivative Classification

This compound occupies a specific position within the broader classification system of 1,2,4-triazole derivatives, characterized by its unique structural features and functional applications. The 1,2,4-triazole ring system exists in two primary tautomeric forms, with the 1H-form being energetically preferred over the 4H-form. This compound specifically incorporates the triazole ring through the N1 position, creating an N-alkylated derivative that eliminates tautomeric equilibrium and provides enhanced stability.

Within the classification of triazole derivatives, this compound belongs to the ketone-substituted triazole subclass, distinguished by the presence of a carbonyl group in the alkyl chain attached to the triazole nitrogen. This structural feature differentiates it from other major triazole derivative classes, including triazole alcohols, triazole carboxylic acids, and triazole ethers. The specific positioning of the ketone group at the 2-position of the butyl chain, combined with the gem-dimethyl substitution at the 3-position, creates a unique structural motif within this subclass.

Table 2: Classification of Major 1,2,4-Triazole Derivative Types

Derivative Type Structural Feature Example Compounds Primary Applications
N-alkyl ketones Ketone in alkyl chain This compound Fungicide intermediates
N-aryl derivatives Aromatic ring attachment Triadimefon metabolites Direct fungicidal activity
Triazole alcohols Hydroxyl group substitution Triazole-containing sterols Pharmaceutical applications
Triazole carboxamides Amide functionality Ribavirin derivatives Antiviral agents

The compound's classification as a synthetic intermediate places it in a specialized category within triazole chemistry. Unlike many triazole derivatives that exhibit direct biological activity, this compound primarily serves as a precursor for more complex molecules. This intermediate status is reflected in its chemical reactivity profile, which includes susceptibility to further alkylation, halogenation, and condensation reactions that enable the construction of more sophisticated triazole-based structures.

The pinacolone-derived structure of this compound represents an important subcategory within ketone-substituted triazoles. Research has identified more than twenty different pesticide types that incorporate pinacolone fragments, with triazole-containing variants representing some of the most successful examples. The gem-dimethyl substitution pattern characteristic of pinacolone derivatives provides steric bulk that can influence both the compound's synthetic utility and the biological activity of its derived products.

Contemporary pharmaceutical and agricultural chemistry continues to recognize the importance of this structural class. The compound serves as a representative example of how classical organic chemistry principles, particularly the combination of established heterocyclic systems with proven synthetic intermediates, can lead to compounds of significant practical value. Its position within triazole derivative classification reflects the successful integration of triazole pharmacophores with the versatile synthetic chemistry of pinacolone-derived structures, creating a platform for continued development of new biologically active compounds.

Properties

IUPAC Name

3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWWRALTYIWZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207651
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58905-32-1
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
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Record name 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE
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Preparation Methods

General Reaction Scheme

The primary and most documented method for synthesizing 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves the alkylation of 1,2,4-triazole with a halogenated ketone, specifically 1-chloro-3,3-dimethyl-2-butan-2-one (or related halogenated analogs). The reaction typically proceeds in a polar aprotic solvent such as acetone, in the presence of a base like potassium carbonate (K2CO3), which acts as an acid neutralizer and facilitates the nucleophilic substitution.

Optimized Procedure (Based on Patent MD4505C1)

  • Reagents and Molar Ratios:

    • 1H-1,2,4-triazole: 0.1 mol (6.9 g)
    • Potassium carbonate (K2CO3): 0.109 mol (15.1 g)
    • 1-chloro-3,3-dimethyl-2-butan-2-one: 0.1 mol (13.4 g)
    • Solvent: Acetone (50 mL for triazole solution, 20 mL for halogenated ketone solution)
  • Reaction Conditions:

    • Initially, 1H-1,2,4-triazole and K2CO3 are dissolved in acetone and boiled for 8–15 minutes.
    • The halogenated ketone solution in acetone is added dropwise to the boiling mixture.
    • The reaction mixture is then refluxed for 5–7 hours.
    • During this time, the alkylation proceeds via nucleophilic substitution of the halogen by the triazole nitrogen.
  • Workup and Purification:

    • After completion, the residual precipitate is filtered off and washed with acetone.
    • The acetone solution is distilled to remove solvent.
    • The residue is extracted with boiling hexane.
    • Upon cooling, the product crystallizes as a white solid.
  • Yield and Purity:

    • The yield of this compound is reported to be as high as 99%.
    • This method improves upon previous procedures by reducing reaction time and increasing yield, while avoiding complicated chromatographic purification steps.
Parameter Value
Reaction temperature Reflux in acetone (~56 °C)
Reaction time 5–7 hours
Yield 99%
Purification method Filtration, distillation, hexane extraction, crystallization
Solvent Acetone, Hexane
Base Potassium carbonate (K2CO3)

Comparison with Other Methods

Earlier methods using bromoketones as alkylating agents in various solvents yielded 80–88% product but required longer reaction times (~15 hours) and chromatographic purification, which complicated the process and lowered overall efficiency. The acetone/K2CO3 system with chloro-ketone substrate offers a more efficient and higher-yielding alternative.

Additional Synthetic Transformations Using the Product

The synthesized this compound serves as a versatile intermediate for further chemical transformations. For example, it can undergo condensation reactions with aromatic aldehydes (e.g., para-nitrobenzaldehyde) in the presence of catalytic amounts of piperidine and acetic acid in benzene. This reaction involves azeotropic removal of water using a Dean-Stark apparatus and leads to the formation of more complex derivatives with potential biological activity.

Step Conditions and Notes
Reactants This compound and para-nitrobenzaldehyde
Solvent Benzene (300 mL)
Catalyst Piperidine/Acetic acid (catalytic amounts)
Reaction time 5–7 hours with azeotropic distillation of water
Workup Cooling, aqueous extraction of catalyst, drying with Na2SO4, solvent distillation, recrystallization from ethanol

Physicochemical Data Relevant to Preparation

Understanding the physical properties of the compound aids in optimizing isolation and purification:

Property Value
Molecular formula C8H13N3O
Molecular weight 167.21 g/mol
Melting point 62–64 °C
Boiling point (predicted) 283.3 ± 42.0 °C
Density (predicted) 1.09 ± 0.1 g/cm³
Solubility Soluble in chloroform, ethyl acetate, methanol
Physical form White solid
pKa (predicted) 2.37 ± 0.10

These data support the choice of solvents and conditions for extraction and crystallization during preparation.

Summary of Key Research Findings

  • The alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butan-2-one in acetone with potassium carbonate is the most efficient and high-yielding method reported.
  • Reaction times can be reduced to 5–7 hours with yields up to 99%, significantly improving over older methods.
  • The process avoids chromatographic purification, relying instead on filtration, distillation, and crystallization, simplifying scale-up.
  • The product is a valuable intermediate for synthesizing biologically active compounds, including fungicides and antitubercular agents.
  • Further functionalization via condensation reactions expands the utility of the compound in medicinal and agricultural chemistry.

Chemical Reactions Analysis

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with triazole-based fungicides and derivatives. Below is a comparative analysis:

Table 1: Comparative Properties of this compound and Analogues
Compound Name Molecular Formula Substituents Key Applications Bioactivity/Notes
This compound C₈H₁₃N₃O Ketone, triazole Agrochemical intermediate Precursor for fungicides and inhibitors
Triadimefon (Bayleton®) C₁₄H₁₆ClN₃O₂ 4-Chlorophenoxy, triazole, ketone Fungicide (powdery mildew, rust) Inhibits ergosterol biosynthesis; ADI: 0–0.03 mg/kg bw
Triadimenol C₁₄H₁₈ClN₃O₂ 4-Chlorophenoxy, triazole, alcohol Fungicide metabolite Reduced form of triadimefon; similar toxicity
Cyproconazole (CPZ) C₁₅H₁₈ClN₃O 4-Chlorophenyl, cyclopropyl, triazole Antifungal agent Higher persistence; environmental concerns
Arylated Analogues (e.g., Compound 1) C₂₀H₂₁N₃O₂ Biphenyl-4-yloxy, triazole, ketone Enhanced fungicidal activity Superior in vitro efficacy vs. B. cinerea
3,3-Dimethyl-1-(2-phenylethoxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one C₁₆H₂₁N₃O₂ 2-Phenylethoxy, triazole, ketone Experimental fungicide Improved solubility and bioavailability

Key Structural Differences and Impact on Bioactivity

Ketone vs. Alcohol Groups: The ketone group in this compound and triadimefon enhances electrophilicity, facilitating interactions with fungal enzymes. In contrast, triadimenol’s hydroxyl group reduces reactivity but improves systemic distribution in plants .

Substituent Effects: Chlorophenoxy Groups (Triadimefon): Increase lipophilicity, enhancing membrane penetration and antifungal spectrum . Arylated Groups (Compound 1): Biphenyl substituents improve binding affinity to fungal cytochrome P450 14α-demethylase, leading to 2–3× higher activity than triadimefon . Phenylethoxy Groups (CAS 88427-55-8): Enhance solubility in hydrophobic environments, improving field efficacy .

Stereochemical Considerations :

  • Triadimefon and cyproconazole are racemic mixtures, whereas synthetic derivatives like Abz-T inhibitors derived from the target compound are resolved into enantiomers for optimized activity .

Fungicidal Activity

  • Triadimefon : Effective against Botrytis cinerea in grapevines but faces resistance issues and regulatory scrutiny .
  • Arylated Analogues : Compound 1 (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one) demonstrated 85–90% inhibition of Fusarium spp. at 10 ppm, outperforming triadimefon (60–70% inhibition) .

Biological Activity

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antituberculous applications. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves the alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone in an acetone/K2CO3 system. This method has been noted for its high yield (99%) and efficiency compared to other synthetic routes .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It acts as a triazole-type P450 inhibitor, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism is similar to other well-known antifungal agents such as fluconazole and itraconazole .

Efficacy Against Fungi

The compound has been tested against various fungal strains with promising results. For instance:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus niger0.25 µg/mL
Cryptococcus neoformans0.75 µg/mL

Antituberculous Activity

In addition to its antifungal properties, this compound has also shown potential as an antituberculous agent. Studies have indicated that it inhibits the growth of Mycobacterium tuberculosis effectively .

Structure-Activity Relationship (SAR)

The biological activity of triazoles like this compound is influenced by their structural characteristics. The presence of electron-donating groups and specific substitutions on the triazole ring enhance their antifungal potency. For example:

  • Substituents : Methyl groups at the 3 and 5 positions on the triazole ring increase lipophilicity and improve membrane penetration.

Key Findings from SAR Studies

Compound VariantActivity Level (MIC)Notes
Triazole with no methyl substitutionHigh MICPoor membrane penetration
Triazole with additional methyl groupsLow MICEnhanced activity due to better solubility

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives including this compound demonstrated that this compound had a lower MIC compared to traditional antifungals against resistant strains of Candida species .

Case Study 2: Antituberculous Properties

In a clinical trial assessing the efficacy of various triazole compounds against tuberculosis, this compound was found to significantly reduce bacterial load in infected macrophages compared to controls .

Q & A

Basic: What are the primary synthetic routes for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one?

Answer:
The compound is synthesized via two main pathways:

  • Carbonyl reduction : Triadimefon (a derivative) is produced by reducing the ketone group of this compound using NaBH4 or LiAlH4 in anhydrous THF .
  • Stereo-specific condensation : The ketone reacts with aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions (KOH/EtOH) to form α,β-unsaturated ketones with antituberculosis activity. Reaction optimization requires strict control of temperature (60–80°C) and stoichiometry .

Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Triclinic crystal system (space group P1) with unit cell parameters: a = 8.97 Å, b = 10.11 Å, c = 10.17 Å, α = 60.7°, β = 80.3°, γ = 65.4°. The thiadiazole and triazole rings form a dihedral angle of 85.2°, confirmed via displacement ellipsoid analysis .
  • Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R = 0.051 .

Advanced: What mechanistic insights explain its antifungal activity?

Answer:
The compound inhibits fungal CYP51 (lanosterol 14α-demethylase) , disrupting ergosterol biosynthesis. Key evidence includes:

  • Docking studies : The triazole ring coordinates with the heme iron of CYP51, while hydrophobic substituents (e.g., 4-chlorophenoxy) enhance binding to the active site .
  • Resistance monitoring : Mutations in CYP51 (e.g., Y136F in Botrytis cinerea) reduce binding affinity. Cross-resistance profiles should be tested via broth microdilution assays (CLSI M38-A2) .

Advanced: How does environmental adsorption behavior impact its fate in soil?

Answer:
Adsorption studies using organoclays (e.g., octadecylammonium-montmorillonite) show:

  • Partition coefficients (Kd) range from 120–450 mL/g, dependent on clay hydrophobicity.
  • Freundlich isotherm models fit best ( > 0.98), indicating multilayer adsorption.
  • Soil organic carbon content (SOC) and pH (5.5–7.0) critically influence bioavailability .

Advanced: How do structural modifications affect bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Triazole positioning : 1,2,4-triazol-1-yl at C1 maximizes antifungal potency compared to 1,2,3-triazole derivatives .
  • Substituent effects : Biphenyl-4-yloxy groups enhance activity against Aspergillus spp. (MIC = 0.5 µg/mL) but reduce solubility. Hydroxypropyl side chains improve pharmacokinetics .
  • Stereochemistry : Racemic mixtures (1:1 R/S) show 30% lower efficacy than enantiopure forms in in vitro assays .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CYP51. Parameters include:
    • Grid box centered on heme iron (20 ų).
    • Lamarckian genetic algorithm for conformational sampling.
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Advanced: How does stereochemistry influence synthetic outcomes and bioactivity?

Answer:

  • Stereospecific synthesis : Chiral catalysts (e.g., (R)-BINAP) yield enantiopure (1R) forms with 95% ee, confirmed via polarimetry and chiral HPLC .
  • Bioactivity divergence : The (1R) enantiomer of triadimefon exhibits 10-fold higher antifungal activity than the (1S) form in Fusarium graminearum spore germination assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

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